1-Bromo-2-chloro-4-(methoxymethoxy)-benzene
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Overview
Description
1-Bromo-2-chloro-4-(methoxymethoxy)-benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and methoxymethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-chloro-4-(methoxymethoxy)-benzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination and chlorination of 4-(methoxymethoxy)-benzene. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled temperature and pressure to ensure selective halogenation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-4-(methoxymethoxy)-benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms, resulting in the formation of simpler aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or sodium thiolate in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Products include substituted aromatic compounds with hydroxyl, amino, or thiol groups.
Oxidation: Products include aromatic aldehydes or carboxylic acids.
Reduction: Products include dehalogenated aromatic compounds.
Scientific Research Applications
1-Bromo-2-chloro-4-(methoxymethoxy)-benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: The compound is investigated for its potential use in drug development and medicinal chemistry.
Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-4-(methoxymethoxy)-benzene involves its interaction with various molecular targets. The halogen atoms (bromine and chlorine) can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methoxymethoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. The compound’s effects are mediated through pathways involving nucleophilic substitution, oxidation, and reduction reactions.
Comparison with Similar Compounds
- 1-Bromo-4-chloro-2-methoxybenzene
- 1-Bromo-2-chloro-4-methoxy-5-methylbenzene
- 1-Bromo-2-chloro-4-methoxy-3-methylbenzene
Comparison: 1-Bromo-2-chloro-4-(methoxymethoxy)-benzene is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers different substitution patterns and electronic effects, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
1-bromo-2-chloro-4-(methoxymethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2/c1-11-5-12-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWYCCXUXCBYQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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